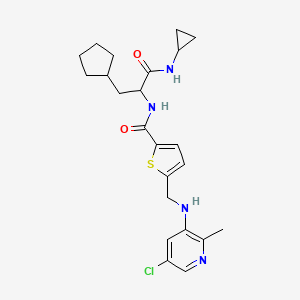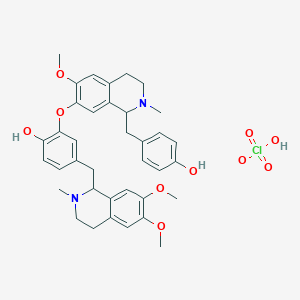
Liensinine (perchlorate)
Vue d'ensemble
Description
Liensinine (perchlorate) is a useful research compound. Its molecular formula is C37H43ClN2O10 and its molecular weight is 711.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Liensinine (perchlorate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Liensinine (perchlorate) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Breast Cancer Treatment : Liensinine acts as an autophagy/mitophagy inhibitor, sensitizing breast cancer cells to chemotherapy. It inhibits late-stage autophagy/mitophagy by blocking autophagosome-lysosome fusion, enhancing the efficacy of chemotherapeutic drugs like doxorubicin. This inhibition triggers mitochondrial fission, leading to increased apoptosis in breast cancer cells (Zhou et al., 2015).
Gastric Cancer Treatment : Liensinine significantly inhibits gastric cancer cell proliferation. It induces apoptosis and cell cycle arrest by increasing ROS levels and inhibiting the PI3K/AKT pathway. This suggests its potential as a novel agent against gastric cancer (Yang et al., 2019).
Pharmacokinetics : A study developed a UPLC-MS/MS method for determining liensinine in mouse blood, contributing to understanding its pharmacokinetics and bioavailability. This research is crucial for potential clinical applications of liensinine (Tong et al., 2020).
Nonsmall-Cell Lung Cancer : Liensinine inhibits cell growth and blocks autophagic flux in nonsmall-cell lung cancer (NSCLC). It impairs mitochondrial energy supply and lysosomal function, offering a novel therapeutic strategy for NSCLC treatment (Chang et al., 2022).
Cardiovascular Effects : Liensinine and neferine, both isoquinoline alkaloids, have shown effects on the human ether-a-go-go-related gene potassium channel. This study aids in understanding their potential cardiovascular pharmacological activities (Dong et al., 2012).
Vascular Inflammation : Liensinine exhibits significant anti-oxidative activity and attenuates inflammatory mediators in vascular smooth muscle cells. This points to its potential for preventing vascular inflammation (Jun et al., 2021).
Propriétés
IUPAC Name |
4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6.ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;(H,2,3,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJXHMBOBQYZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43ClN2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Liensinine (perchlorate) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



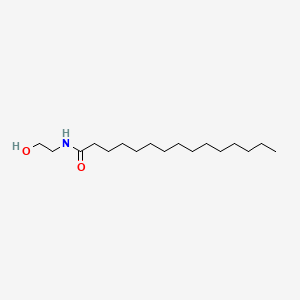
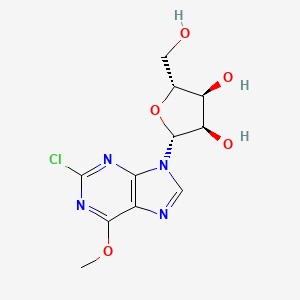
![Sodium 5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methanesulfinyl]benzimidazol-1-ide](/img/structure/B8050732.png)
![1-[(1-fluoro-4-methylcyclohexyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8050743.png)
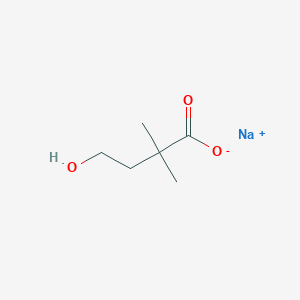

![Sodium;2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5-pyrrol-1-ylbenzimidazol-1-ide](/img/structure/B8050764.png)


![3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B8050793.png)
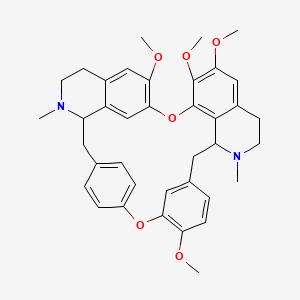
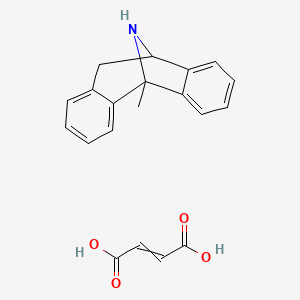
![2-[8-[2-[6-(methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid](/img/structure/B8050827.png)
